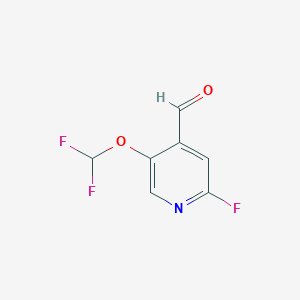

5-Difluoromethoxy-2-fluoro-4-formylpyridine

CAS No.: 1806375-26-7

Cat. No.: VC2771509

Molecular Formula: C7H4F3NO2

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806375-26-7 |

|---|---|

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | 5-(difluoromethoxy)-2-fluoropyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C7H4F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-3,7H |

| Standard InChI Key | KHTNHKNYWQKTIQ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1F)OC(F)F)C=O |

| Canonical SMILES | C1=C(C(=CN=C1F)OC(F)F)C=O |

Introduction

Chemical Structure and Properties

Structural Features

5-Difluoromethoxy-2-fluoro-4-formylpyridine contains a pyridine core with three key functional groups: a difluoromethoxy group at the 5-position, a fluorine atom at the 2-position, and a formyl (aldehyde) group at the 4-position. This particular arrangement of substituents creates a molecule with distinctive electronic properties and reactivity patterns .

The IUPAC name for this compound is 5-(difluoromethoxy)-2-fluoropyridine-4-carbaldehyde, and it is also known by alternative names including 5-(Difluoromethoxy)-2-fluoroisonicotinaldehyde .

Physical and Chemical Properties

The key physical and chemical properties of 5-Difluoromethoxy-2-fluoro-4-formylpyridine are summarized in Table 1:

Table 1: Physical and Chemical Properties of 5-Difluoromethoxy-2-fluoro-4-formylpyridine

The compound exhibits a moderate lipophilicity with an XLogP3-AA value of 1.7, which suggests potential for good membrane permeability—an important consideration for pharmaceutical applications. The absence of hydrogen bond donors combined with six hydrogen bond acceptors influences its solubility profile and potential interactions with biological macromolecules .

The three rotatable bonds provide conformational flexibility, which can be advantageous for binding to biological targets. These properties collectively contribute to the compound's potential utility in medicinal chemistry and other applications.

Synthesis and Preparation Methods

General Approaches to Fluorinated Pyridines

The synthesis of fluorinated pyridines typically employs several general approaches:

-

Direct fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C)

-

Nucleophilic aromatic substitution reactions with fluoride sources on appropriately activated pyridines

-

Balz-Schiemann reaction involving diazotization followed by thermal decomposition in the presence of fluoride

-

Metal-catalyzed cross-coupling reactions for introducing fluorine-containing groups

Chemical Reactivity

Types of Reactions

The reactivity of 5-Difluoromethoxy-2-fluoro-4-formylpyridine is largely determined by its functional groups, each contributing distinct reaction pathways:

Formyl Group Reactions

The formyl group at the 4-position is highly reactive and can participate in numerous transformations:

-

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

-

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the formyl group to a hydroxymethyl group

-

Condensation reactions: The aldehyde can undergo condensation with primary amines to form imines, with hydroxylamines to form oximes, or participate in aldol condensations

-

Wittig and related olefination reactions: Reaction with phosphonium ylides to form alkenes

Fluorinated Groups Reactions

-

Nucleophilic aromatic substitution: The 2-fluoro position can undergo nucleophilic substitution with various nucleophiles such as amines and thiols under appropriate conditions

-

Difluoromethoxy group reactions: While generally stable, the difluoromethoxy group may undergo hydrolysis under harsh conditions

Pyridine Ring Reactions

-

Coordination chemistry: The pyridine nitrogen can coordinate to metal centers, although the electronic effects of the fluorine substituents may alter its coordination properties

-

Electrophilic substitution: Generally difficult due to the electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing fluorine substituents

Major Products and Transformations

Table 2: Key Reactions and Products of 5-Difluoromethoxy-2-fluoro-4-formylpyridine

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Aqueous or organic media | 5-Difluoromethoxy-2-fluoro-4-carboxypyridine |

| Reduction | NaBH4, LiAlH4 | THF, methanol, 0-25°C | 5-Difluoromethoxy-2-fluoro-4-hydroxymethylpyridine |

| Nucleophilic Substitution | Amines, thiols | Mild conditions, polar solvents | Various 2-substituted derivatives |

| Imine Formation | Primary amines | Anhydrous conditions, acid catalyst | Schiff bases/imines |

| Wittig Reaction | Phosphonium ylides | THF, toluene | Olefinic products |

The versatility of these reactions makes 5-Difluoromethoxy-2-fluoro-4-formylpyridine a valuable synthetic building block for the preparation of more complex molecules with potential applications in medicinal chemistry and materials science.

Biological Activity and Applications

Antimicrobial Activity

The unique structural features of fluorinated pyridines may contribute to antimicrobial properties. The presence of fluorine atoms can enhance membrane permeability and alter interactions with bacterial targets, potentially leading to inhibition of bacterial growth.

Enzyme Inhibition

The specific arrangement of functional groups in 5-Difluoromethoxy-2-fluoro-4-formylpyridine may enable it to interact with enzyme active sites through hydrogen bonding, coordination, or covalent interactions, potentially leading to enzyme inhibition effects.

Applications in Chemical Research

5-Difluoromethoxy-2-fluoro-4-formylpyridine serves multiple functions in chemical research:

-

Building block: Used as a versatile intermediate in the synthesis of more complex fluorinated compounds

-

Model compound: Employed to study the effects of fluorine substitution on molecular properties and biological activity

-

Synthetic precursor: Utilized in the development of fluorinated pharmaceuticals, agrochemicals, and specialty materials

-

Structural probe: The distinctive fluorine atoms and formyl group provide useful handles for spectroscopic analysis and tracking in complex systems

Comparative Analysis with Similar Compounds

Structural Analogs and Their Properties

To better understand the unique properties of 5-Difluoromethoxy-2-fluoro-4-formylpyridine, a comparison with structurally related compounds provides valuable insights:

Table 3: Comparison of 5-Difluoromethoxy-2-fluoro-4-formylpyridine with Related Compounds

The unique substitution pattern of 5-Difluoromethoxy-2-fluoro-4-formylpyridine confers distinct chemical and biological properties compared to other fluorinated pyridines. Specifically, the presence of both difluoromethoxy and formyl groups creates a molecule with unique reactivity patterns and potential biological interactions.

Structure-Activity Relationships

The specific arrangement of functional groups in 5-Difluoromethoxy-2-fluoro-4-formylpyridine contributes to its unique properties:

-

The 2-fluoro substituent alters the electronic distribution in the pyridine ring, affecting its basicity and coordination ability

-

The difluoromethoxy group at the 5-position contributes to lipophilicity and potential hydrogen bonding interactions

-

The formyl group at the 4-position provides a reactive handle for further functionalization and potential interactions with biological targets

This specific substitution pattern influences several important properties:

-

Metabolic stability in biological systems

-

Binding affinity to potential protein targets

-

Chemical reactivity in synthetic applications

-

Physicochemical properties relevant to drug development

Current Research and Future Directions

Recent Research Findings

While specific research on 5-Difluoromethoxy-2-fluoro-4-formylpyridine is somewhat limited in the public literature, related research areas provide insights into potential applications and future directions:

Synthetic Methodology Development

Recent advances in fluorine chemistry have focused on developing more efficient methods for synthesizing complex fluorinated heterocycles. These include metal-catalyzed processes, flow chemistry approaches, and novel fluorinating reagents that could be applied to the synthesis of compounds like 5-Difluoromethoxy-2-fluoro-4-formylpyridine .

Medicinal Chemistry Applications

Research on fluorinated nucleoside analogs has demonstrated their potential as antiviral agents, suggesting that compounds like 5-Difluoromethoxy-2-fluoro-4-formylpyridine might serve as valuable building blocks in antiviral drug discovery . For example, the incorporation of difluoromethoxy groups into nucleoside analogs has shown promise in the development of treatments for viral diseases.

Materials Science Applications

Fluorinated heterocycles have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties conferred by fluorine substituents make these compounds valuable components in advanced materials .

Challenges and Future Prospects

Despite its potential, several challenges and opportunities remain for research on 5-Difluoromethoxy-2-fluoro-4-formylpyridine:

Synthetic Challenges

Developing more efficient and scalable synthetic routes remains a challenge. Future research might focus on:

-

One-pot synthetic methods to streamline preparation

-

Greener fluorination methods that avoid harsh reagents

-

Enantioselective approaches for asymmetric derivatives

Biological Evaluation

More comprehensive biological screening would provide valuable insights into potential applications:

-

Systematic evaluation against diverse biological targets

-

Structure-activity relationship studies to optimize activity

-

Toxicological assessment to determine safety profiles

Novel Applications

Emerging areas where this compound might find applications include:

-

Positron emission tomography (PET) imaging agents through 18F incorporation

-

Photocatalysis, where fluorinated heterocycles can serve as photosensitizers

-

Agrochemical development, where fluorinated compounds often exhibit enhanced bioactivity and environmental stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume